molecular formula C11H13Br B13488892 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene

4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene

Cat. No.: B13488892
M. Wt: 225.12 g/mol
InChI Key: UAWSEDLURIPZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 6-position of the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-methyl-2,3-dihydro-1H-indene using bromine or hydrobromic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure the formation of the desired bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors to control the reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of more environmentally friendly solvents and reagents is often explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Alcohols, amines, and thioethers.

    Oxidation: Carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene depends on the specific application and the target molecule. Generally, the bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which imparts specific reactivity and properties not found in other bromomethyl derivatives. Its bicyclic framework and the presence of both bromomethyl and methyl groups make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13Br/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-6H,2-4,7H2,1H3

InChI Key

UAWSEDLURIPZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.